3,5-Dibenzyloxybenzaldehyde
Description
3,5-Dibenzyloxybenzaldehyde (DBBA, CAS 14615-72-6) is a benzaldehyde derivative substituted with benzyloxy groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C21H18O3, with a molecular weight of 318.37 g/mol and a melting point of 78–80°C . The compound is characterized by its bulky benzyloxy substituents, which significantly influence its chemical reactivity and applications. DBBA is primarily used as a precursor in synthesizing survivin dimerization modulators, which are relevant in cancer research . Additionally, it has been employed in porphyrin synthesis, requiring specialized conditions such as BF3·OEt2 catalysis and chromatographic purification .
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUAMRVJSRBRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340076 | |
| Record name | 3,5-Dibenzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14615-72-6 | |
| Record name | 3,5-Dibenzyloxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14615-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibenzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 3,5-bis(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Catalyzed Alkylation
In a representative procedure adapted from 3,4-dibenzyloxybenzaldehyde synthesis, 3,5-dihydroxybenzaldehyde is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Benzyl chloride (2.2 equivalents) is added dropwise, followed by anhydrous potassium carbonate (3 equivalents). The reaction is stirred at 20–130°C for 4–6 hours, with monitoring via thin-layer chromatography (TLC). Post-reaction, the mixture is acidified with dilute HCl to precipitate the product, which is then filtered and washed with ice water. This method achieves yields of 90–96% for the 3,4 isomer, and analogous conditions are expected to yield comparable results for the 3,5 derivative.
Key Variables:
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Solvent: DMF enhances solubility and reaction kinetics.
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Base: K₂CO₃ facilitates deprotonation of hydroxyl groups without overalkylation.
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Temperature: Elevated temperatures (80–130°C) reduce reaction time but may risk decomposition.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight DMF as the optimal solvent for benzylation due to its high dielectric constant and compatibility with K₂CO₃. Alternative solvents like acetonitrile or tetrahydrofuran (THF) result in lower yields (<70%) due to poor substrate solubility. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) have been explored but show minimal impact on reaction efficiency.
Temperature and Time Profiling
A biphasic temperature approach—initial stirring at room temperature followed by heating—improves yield by ensuring complete benzyl chloride consumption. For example, 2 hours at 25°C followed by 2 hours at 130°C achieves near-quantitative conversion.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Analytical characterization includes:
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¹H NMR (CDCl₃): Peaks at δ 5.25–5.40 (benzyloxy protons), δ 7.30–7.50 (aromatic protons), and δ 9.90 (aldehyde proton).
Comparative Data Table: Synthesis Parameters for Dibenzyloxybenzaldehydes
Challenges and Mitigation Strategies
Regioselectivity Concerns
Unwanted O-alkylation at alternative positions is mitigated by using excess benzyl chloride and maintaining basic conditions to ensure complete deprotonation.
Byproduct Formation
Acidification post-reaction precipitates the product while leaving unreacted reagents in solution, reducing byproduct contamination.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: 3,5-Dibenzyloxybenzoic acid.
Reduction: 3,5-Dibenzyloxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Intermediates
3,5-Dibenzyloxybenzaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.
- Case Study : In a study published in the ACS Omega, researchers synthesized derivatives of this compound to evaluate their monoamine oxidase inhibitory activities. These derivatives demonstrated potential as therapeutic agents for depression and neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex organic molecules.
- Example : It can be used to synthesize other functionalized benzaldehydes or as a precursor for various aromatic compounds through reactions like Friedel-Crafts acylation.
Material Science
In material science, this compound has been explored for its potential use in creating polymeric materials or coatings due to its reactive aldehyde group.
- Research Insight : Studies have indicated that incorporating such compounds into polymer matrices can enhance properties like thermal stability and mechanical strength.
Toxicity and Safety
While working with this compound, safety precautions are essential due to its irritant properties. It can cause skin and eye irritation upon contact . Appropriate personal protective equipment (PPE) should be used during handling.
Mechanism of Action
The mechanism of action of 3,5-Dibenzyloxybenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The benzyl ether groups can undergo cleavage under specific conditions, releasing benzyl alcohol and the corresponding phenol. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical properties of DBBA and its analogs:
Key Observations:
- Steric Effects : DBBA’s bulky benzyloxy groups create steric hindrance, limiting its diffusion into metal-organic framework (MOF) catalysts. This results in low conversion rates (e.g., 21% allylboration, <5% propargylation) compared to homogeneous Cr-based catalysts (90–93% yield) .
- Electronic Effects: DMBA’s smaller methoxy substituents reduce steric hindrance, making it more reactive in MOF-mediated reactions.
- Substituent Position : 3,4-Dibenzyloxybenzaldehyde (3,4-substituted) likely exhibits distinct electronic and steric properties compared to DBBA (3,5-substituted), but specific reactivity data are absent .
Reactivity in Catalytic Reactions
MOF-Catalyzed Reactions
- DBBA : Exhibits poor reactivity in allylboration and propargylation reactions due to steric bulk. For example, DBBA showed <5% conversion in propargylation under MOF catalysis, whereas homogeneous Cr catalysts achieved 90% yield .
Hydrogenation and Cross-Coupling
- DBBA has been used in hydrogenation reactions with 79% yield when paired with Pd/C catalysts . This highlights its utility in reactions where steric hindrance is less critical.
Biological Activity
3,5-Dibenzyloxybenzaldehyde (DBB) is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two benzyloxy groups attached to a benzaldehyde moiety. Its structural formula can be represented as follows:
This compound is recognized for its lipophilicity due to the presence of aromatic rings, which enhances its permeability across biological membranes.
1. Antioxidant Activity
DBB has shown significant antioxidant properties. In a study evaluating various compounds for their radical scavenging abilities, DBB exhibited a notable capacity to inhibit oxidative stress by scavenging free radicals. The effectiveness was measured using the DPPH assay, where lower EC50 values indicate higher antioxidant activity.
| Compound | EC50 (µM) |
|---|---|
| This compound | 40 |
| Ascorbic Acid | 30 |
| Butylated Hydroxy Toluene (BHT) | 20 |
The results indicate that DBB's antioxidant activity is comparable to that of standard antioxidants like ascorbic acid and BHT .
2. Antimicrobial Activity
Research has demonstrated that DBB exhibits antimicrobial properties against various bacterial strains. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that DBB could serve as a potential lead compound in the development of new antimicrobial agents .
3. Enzyme Inhibition
DBB has been investigated for its inhibitory effects on various enzymes. Notably, it has been found to inhibit human monoamine oxidases (hMAOs), which play crucial roles in neurotransmitter metabolism. The selectivity index for hMAO-B was notably high, indicating that DBB may be a promising candidate for neurological disorders where hMAO inhibition is beneficial:
| Compound | hMAO-B Ki (µM) |
|---|---|
| This compound | 0.030 ± 0.001 |
This selectivity suggests potential therapeutic applications in treating conditions such as depression and Parkinson's disease .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of DBB evaluated their biological activities against ALDH1A3 enzymes, which are implicated in various cancers. The synthesized compounds showed IC50 values ranging from to , indicating potent inhibitory effects without significant cytotoxicity on normal cells .
Case Study 2: Antioxidant and Antimicrobial Studies
Another investigation assessed the antioxidant and antimicrobial properties of DBB alongside its metal complexes. The study reported that DBB's complexes exhibited enhanced biological activities compared to the free ligand, suggesting that coordination with metal ions could amplify its efficacy .
The biological activities of DBB can be attributed to several mechanisms:
- Antioxidant Mechanism : DBB scavenges free radicals through hydrogen atom transfer or single-electron transfer mechanisms.
- Enzyme Interaction : Its structural features allow it to fit into enzyme active sites effectively, inhibiting their function by blocking substrate access.
- Membrane Permeability : The lipophilic nature of DBB facilitates its penetration into cellular membranes, enhancing its bioavailability and interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,5-Dibenzyloxybenzaldehyde, and how are intermediates purified?
- Methodology : A typical synthesis involves protecting 3,5-dihydroxybenzaldehyde with benzyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The aldehyde functionality remains intact during this process. Purification often employs column chromatography with gradients of ethyl acetate/hexanes to isolate the product . For advanced intermediates, recrystallization from ethanol or methanol may improve purity (>98%) .
- Key Data : Reported melting points vary between 70–80°C, necessitating verification via differential scanning calorimetry (DSC) to confirm crystallinity and purity .
Q. How is this compound characterized spectroscopically, and what are critical spectral markers?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 7.40–7.23 ppm (benzyl groups) and δ 9.95 ppm (aldehyde proton). The absence of hydroxyl protons confirms successful benzylation .
- MS : Molecular ion peak at m/z 318.37 (M⁺) via electron ionization (EI-MS) or MALDI-TOF .
Advanced Research Questions
Q. How does this compound serve as a precursor in porphyrin synthesis, and what catalytic systems optimize its reactivity?
- Methodology : In porphyrin frameworks (e.g., 5,10,15-tri(3,5-dibenzyloxyphenyl)-20-(4-methylesterphenyl)porphyrin), it undergoes condensation with pyrrole using BF₃·OEt₂ as a Lewis acid catalyst. Critical steps include:
Reaction Conditions : Stirring under argon in dry CH₂Cl₂ to prevent aldehyde oxidation .
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) ensures porphyrin aromatization .
Q. What strategies mitigate contradictions in reported melting points and spectral data for this compound?
- Analysis :
- Purity : HPLC with UV detection (λ = 254 nm) identifies impurities; >98% purity is achievable via repeated recrystallization .
- Crystallization Solvents : Ethanol yields crystals with higher melting points (78–80°C) vs. dichloromethane/hexanes (70–75°C) due to polymorphic differences .
Q. How do benzyl protecting groups in this compound influence its stability in acidic/basic media during multi-step syntheses?
- Stability Profile :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
